molecular formula C16H9F2N3S2 B12317708 (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,4-difluorophenyl)ethanethioamide

(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,4-difluorophenyl)ethanethioamide

Cat. No.: B12317708
M. Wt: 345.4 g/mol
InChI Key: NGWLMHYJPCFDTL-YBEGLDIGSA-N
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Description

(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,4-difluorophenyl)ethanethioamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a cyano group, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,4-difluorophenyl)ethanethioamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a difluorophenylboronic acid and a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group, with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,4-difluorophenyl)ethanethioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for further investigation in drug discovery.

Medicine

In the field of medicine, this compound is being explored for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a potential candidate for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can impart unique characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,4-difluorophenyl)ethanethioamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The cyano group and difluorophenyl group can further influence the compound’s binding affinity and specificity. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-phenylethanethioamide: Similar structure but lacks the difluorophenyl group.

    (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-fluorophenyl)ethanethioamide: Similar structure with a single fluorine atom instead of two.

    (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,4-dichlorophenyl)ethanethioamide: Similar structure with chlorine atoms instead of fluorine.

Uniqueness

The presence of the difluorophenyl group in (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,4-difluorophenyl)ethanethioamide imparts unique properties, such as enhanced binding affinity and specificity for certain biological targets. This makes it distinct from other similar compounds and highlights its potential for various applications.

Properties

Molecular Formula

C16H9F2N3S2

Molecular Weight

345.4 g/mol

IUPAC Name

(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,4-difluorophenyl)ethanethioamide

InChI

InChI=1S/C16H9F2N3S2/c17-9-5-6-12(11(18)7-9)20-15(22)10(8-19)16-21-13-3-1-2-4-14(13)23-16/h1-7,21H,(H,20,22)/b16-10-

InChI Key

NGWLMHYJPCFDTL-YBEGLDIGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N/C(=C(\C#N)/C(=S)NC3=C(C=C(C=C3)F)F)/S2

Canonical SMILES

C1=CC=C2C(=C1)NC(=C(C#N)C(=S)NC3=C(C=C(C=C3)F)F)S2

Origin of Product

United States

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